A Comprehensive Technical Guide to Methyl 2-fluoro-5-nitrobenzoate: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to Methyl 2-fluoro-5-nitrobenzoate: Synthesis, Properties, and Applications
Introduction: Navigating the Nomenclature
In the landscape of specialty chemicals and pharmaceutical intermediates, precise nomenclature is paramount. The compound of interest, often referred to as 2-Fluoro-5-methyl-4-nitrobenzoic acid methyl ester, is more commonly and formally identified in chemical literature and databases as Methyl 2-fluoro-5-nitrobenzoate . This guide will use the latter, more prevalent name, while acknowledging "2-Fluoro-5-nitrobenzoic acid methyl ester" as a valid synonym. [1][2]This technical dossier provides an in-depth analysis of its chemical properties, synthesis, and critical applications for researchers and professionals in drug development.
Chemical Identity and Properties
Methyl 2-fluoro-5-nitrobenzoate is a versatile organic compound characterized by the presence of a fluorine atom, a nitro group, and a methyl ester on a benzene ring. [2]These functional groups impart unique reactivity, making it a valuable intermediate in organic synthesis. [2]
| Property | Value | Source |
|---|---|---|
| CAS Number | 2965-22-2 | [1][2] |
| Molecular Formula | C8H6FNO4 | [1][2] |
| Molecular Weight | 199.14 g/mol | [1][2] |
| IUPAC Name | methyl 2-fluoro-5-nitrobenzoate | [1] |
| Appearance | White to yellow to green powder to crystal | [2] |
| Melting Point | 47 - 51 °C | [2] |
| Boiling Point | 139 °C at 1.5 mmHg | [2] |
| SMILES | COC(=O)C1=C(C=CC(=C1)[O-])F | [1]|
Caption: Chemical structure of Methyl 2-fluoro-5-nitrobenzoate.
Synthesis Protocols: A Mechanistic Approach
The synthesis of Methyl 2-fluoro-5-nitrobenzoate typically involves the nitration of a fluorinated benzoic acid derivative. A common and efficient laboratory-scale synthesis is the nitration of methyl m-fluorobenzoate.
Experimental Protocol: Nitration of Methyl m-fluorobenzoate
This protocol describes a standard procedure for the synthesis of Methyl 5-fluoro-2-nitrobenzoate, an isomer of the target compound. A similar approach can be adapted for the synthesis of Methyl 2-fluoro-5-nitrobenzoate by selecting the appropriate starting material.
Materials:
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Methyl m-fluorobenzoate
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Concentrated Sulfuric Acid (H₂SO₄)
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Potassium Nitrate (KNO₃)
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Benzene
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice
Procedure:
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In a 500 mL 4-necked flask equipped with a stirrer, thermometer, addition funnel, and reflux condenser, add 50 mL of concentrated sulfuric acid.
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Add 8.5 g (0.055 mole) of methyl m-fluorobenzoate to the flask.
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Cool the reaction mixture to 5°C using an ice bath.
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Prepare a solution of 5.57 g (0.055 mole) of potassium nitrate in 50 mL of concentrated sulfuric acid.
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Add the potassium nitrate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 5°C.
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After the addition is complete, allow the reaction to proceed for an additional 10 minutes.
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Pour the reaction mixture onto 500 g of cracked ice.
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Extract the product into benzene (3 x 100 mL).
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Combine the benzene extracts and dry with anhydrous magnesium sulfate.
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Filter the solution and remove the benzene under reduced pressure to yield the product. [3]
Caption: Synthetic workflow for the nitration of a fluorobenzoate derivative.
Core Applications in Research and Drug Development
Methyl 2-fluoro-5-nitrobenzoate is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. [2]The presence of both a nitro group and a fluorine atom enhances its reactivity and allows for selective chemical transformations. [2] Key Application Areas:
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Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The nitro and fluoro functional groups are precursors for a wide range of other functionalities, making it a versatile starting material for drug candidates. [2]* Organic Synthesis: Chemists utilize this compound for the development of complex molecules due to its utility as a versatile building block. [2]* Fluorine Chemistry Research: Its fluorinated structure makes it a valuable compound for studying the effects of fluorine on chemical reactivity and biological activity. [2]The introduction of fluorine into organic molecules can significantly enhance metabolic stability and bioactivity. [2]* Material Science: The compound is explored in the development of new materials, such as polymers and coatings, where its properties can improve durability and resistance to environmental factors. [2]
Caption: Key application areas of Methyl 2-fluoro-5-nitrobenzoate.
Safety, Handling, and Storage
Proper handling and storage of Methyl 2-fluoro-5-nitrobenzoate are essential to ensure laboratory safety.
Hazard Identification:
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GHS Pictogram: GHS07 (Harmful/Irritant) * Signal Word: Warning * Hazard Statements:
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
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First Aid:
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If Swallowed: Call a doctor if you feel unwell. Rinse mouth. * If on Skin: Wash with plenty of water and soap.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Conclusion
Methyl 2-fluoro-5-nitrobenzoate is a chemical intermediate with significant utility in various scientific and industrial fields. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safety protocols is crucial for its effective and safe application in research and development.
References
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PubChem. (n.d.). Methyl 2-Fluoro-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Win-Win Chemical. (n.d.). Methyl 4-fluoro-2-methyl-5-nitrobenzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]
